molecular formula C19H14N2OS2 B2459689 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide CAS No. 379724-23-9

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide

Cat. No.: B2459689
CAS No.: 379724-23-9
M. Wt: 350.45
InChI Key: BJJXZVPLKVNPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide is a complex organic compound that features a benzothiazole moiety linked to a thiophene ring via a phenyl group

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c1-12-10-11-23-17(12)18(22)20-14-7-3-2-6-13(14)19-21-15-8-4-5-9-16(15)24-19/h2-11H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJXZVPLKVNPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling Using Carbodiimide Reagents

A modified approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid, bypassing acid chloride formation.

Procedure :

  • Reagents : 3-Methylthiophene-2-carboxylic acid (0.01 mol), EDC (0.012 mol), HOBt (0.012 mol), and 2-(1,3-benzothiazol-2-yl)aniline (0.01 mol) in DMF.
  • Reaction : Stirred at 25°C for 24 hours. Yield: 78% after silica gel purification.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly.

Procedure :

  • Conditions : 100°C, 300 W, 15 minutes.
  • Yield : 85% (vs. 65% conventional heating).

Challenges and Troubleshooting

  • Low Yields in Amide Coupling : Excess base (e.g., triethylamine) and dry solvents mitigate HCl-induced side reactions.
  • Benzothiazole Ring Instability : Avoid strong acids during purification; use neutral recrystallization solvents like ethanol.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole or thiophene rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide stands out due to its unique combination of a benzothiazole and thiophene ring, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a versatile scaffold in medicinal chemistry .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylthiophene-2-carboxamide (CAS No: 379724-23-9) is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antitumor and antimicrobial properties.

  • Molecular Formula : C19H14N2OS2
  • Molecular Weight : 350.5 g/mol
  • Structure : The compound features a benzothiazole moiety, which is known for its pharmacological significance.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds related to benzothiazole derivatives. In particular, this compound has shown promising results in various assays.

Case Studies

  • Cell Line Studies :
    • In vitro testing on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxicity. The compound exhibited IC50 values of approximately 6.26 μM for HCC827 and 6.48 μM for NCI-H358 in 2D assays, indicating potent antitumor activity compared to standard treatments like doxorubicin .
    • A notable observation was that the compound's effectiveness diminished in 3D culture formats, highlighting the need for further optimization in drug development .

The mechanism by which this compound exerts its antitumor effects appears to involve interaction with DNA. The compound predominantly binds within the minor groove of AT-DNA, forming aggregates that could interfere with replication and transcription processes .

Antimicrobial Activity

In addition to its antitumor properties, this compound has also been evaluated for antimicrobial effects. Research indicates that derivatives of benzothiazole possess significant antibacterial activity against various pathogens.

Findings

  • Compounds similar to this compound have shown effectiveness against both gram-positive and gram-negative bacteria .
  • The presence of specific functional groups in the structure enhances the antimicrobial properties, suggesting a structure-activity relationship that could guide future synthetic modifications.

Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (μM)Observations
AntitumorA549Not specifiedEffective in 2D cultures; reduced efficacy in 3D cultures
HCC8276.26High potency compared to standard drugs
NCI-H3586.48Similar activity pattern as HCC827
AntimicrobialVarious bacterial strainsNot specifiedSignificant antibacterial activity observed

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm backbone connectivity and substituent positions (e.g., thiophene protons at δ 6.5–7.5 ppm) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretches at ~1650–1700 cm1^{-1}, NH bends at ~3300 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using reverse-phase columns .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ peaks) .

How can X-ray crystallography and software tools resolve the compound’s three-dimensional structure?

Advanced Research Question

  • Crystallization : Grow single crystals via slow evaporation in solvents like acetonitrile or THF .
  • Data Collection : Use synchrotron radiation or in-house diffractometers to obtain high-resolution datasets.
  • Refinement : Apply SHELXL for small-molecule refinement, leveraging constraints for thermal parameters and hydrogen bonding networks .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to analyze bond angles and dihedral deviations (e.g., benzene-thiophene dihedral angles ~8–15°) .

What experimental strategies evaluate the compound’s biological activity, such as receptor antagonism or enzyme inhibition?

Advanced Research Question

  • In Vitro Assays :
    • Receptor Binding : Radioligand displacement assays (e.g., 5-HT2A_{2A} receptor antagonism using 3H^3H-ketanserin) .
    • Enzyme Inhibition : Measure IC50_{50} values via fluorescence-based kinase assays (e.g., BRAF inhibition using TAK632 analogs) .
  • Cellular Models : Test antiproliferative effects in cancer cell lines (e.g., MTT assays) and validate with SAR studies (e.g., modifying thiophene substituents) .

How can computational modeling predict interactions with biological targets or guide analog design?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate binding to BRAF’s ATP-binding pocket, focusing on hydrogen bonds with Cys532 and hydrophobic interactions with DFG motif .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR Models : Corrogate electronic descriptors (e.g., Hammett σ) with IC50_{50} data to prioritize analogs with electron-withdrawing groups on the benzothiazole ring .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce discrepancies in IC50_{50} values .
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., CYP3A4/5 inhibition assays) to explain divergent in vivo vs. in vitro results .
  • Structural Confirmation : Re-validate active batches via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .

What strategies enhance the compound’s electronic properties for material science applications?

Advanced Research Question

  • Substituent Effects : Introduce electron-deficient groups (e.g., nitro, cyano) on the thiophene ring to lower LUMO levels, improving charge transport in organic semiconductors .
  • Conjugation Length : Extend π-systems via Suzuki coupling to benzothiazole derivatives, enhancing absorption in visible spectra (λmax_{\text{max}} > 450 nm) .

How can structure-activity relationship (SAR) studies improve pharmacological profiles?

Advanced Research Question

  • Core Modifications : Replace thiophene with furan to reduce cytotoxicity while retaining BRAF inhibition (e.g., logP reduction from 3.2 to 2.7) .
  • Side Chain Optimization : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility without compromising target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.